6-Benzofuranol, 3-(p-chlorophenyl)-7-dimethylaminomethyl-2-methyl-, hydrochloride
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Overview
Description
6-Benzofuranol, 3-(p-chlorophenyl)-7-dimethylaminomethyl-2-methyl-, hydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzofuranol, 3-(p-chlorophenyl)-7-dimethylaminomethyl-2-methyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the benzofuran core, followed by the introduction of the p-chlorophenyl group, and finally the attachment of the dimethylaminomethyl and methyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Benzofuranol, 3-(p-chlorophenyl)-7-dimethylaminomethyl-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
6-Benzofuranol, 3-(p-chlorophenyl)-7-dimethylaminomethyl-2-methyl-, hydrochloride has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on cellular processes and pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzofuranol, 3-(p-chlorophenyl)-7-dimethylaminomethyl-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.
Chlorophenyl compounds: Compounds containing the p-chlorophenyl group.
Dimethylaminomethyl derivatives: Compounds with the dimethylaminomethyl functional group.
Uniqueness
6-Benzofuranol, 3-(p-chlorophenyl)-7-dimethylaminomethyl-2-methyl-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
74151-21-6 |
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Molecular Formula |
C18H19Cl2NO2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-6-hydroxy-2-methyl-1-benzofuran-7-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H18ClNO2.ClH/c1-11-17(12-4-6-13(19)7-5-12)14-8-9-16(21)15(10-20(2)3)18(14)22-11;/h4-9,21H,10H2,1-3H3;1H |
InChI Key |
MNYVMBLLAQRLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)O)C[NH+](C)C)C3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
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